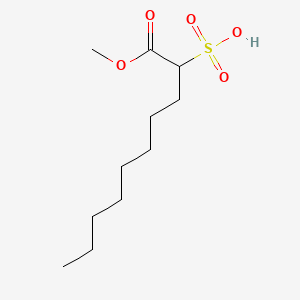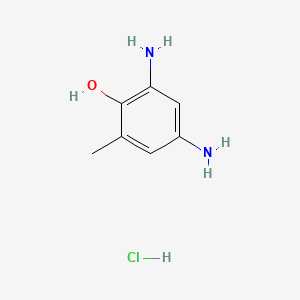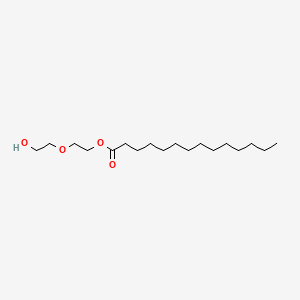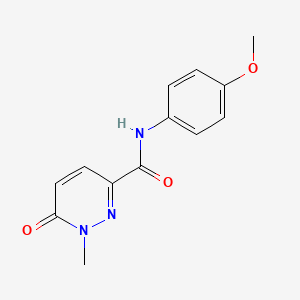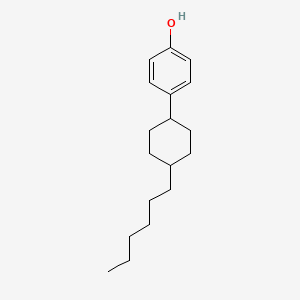
4-(4-Hexylcyclohexyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Hexylcyclohexyl)phenol is an organic compound with the molecular formula C18H28O It is a derivative of phenol, where the phenol ring is substituted with a hexylcyclohexyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(4-Hexylcyclohexyl)phenol can be synthesized through the hydroalkylation of phenol using a palladium catalyst and a molten salt mixture of sodium chloride and aluminum chloride. The reaction is carried out under hydrogen pressure at a temperature of around 120°C for approximately 4.5 hours. The specific steps are as follows:
Reactants: Phenol and hexylcyclohexane.
Catalyst: Palladium on alumina (Pd-Al2O3).
Molten Salt: Sodium chloride (NaCl) and aluminum chloride (AlCl3) in a 1:1 molar ratio.
Conditions: Hydrogen pressure, 120°C, 4.5 hours.
The yield of this compound from this reaction is approximately 31.9% .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of advanced catalysts and reaction monitoring systems ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Hexylcyclohexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and bromination, are common.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium or platinum.
Substitution: Nitration with dilute nitric acid (HNO3) at room temperature; bromination with bromine water at room temperature
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of nitrophenols and bromophenols.
Aplicaciones Científicas De Investigación
4-(4-Hexylcyclohexyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, resins, and biocides
Mecanismo De Acción
The mechanism of action of 4-(4-Hexylcyclohexyl)phenol involves its interaction with cellular components. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular pathways, including apoptosis and inflammation. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexylphenol: Similar structure but lacks the hexyl group.
4-Hexylresorcinol: Contains a hexyl group but has two hydroxyl groups on the benzene ring.
Phenol: The parent compound with a hydroxyl group on the benzene ring.
Uniqueness
4-(4-Hexylcyclohexyl)phenol is unique due to the presence of both a hexyl group and a cyclohexyl group, which imparts distinct chemical and physical properties. This combination enhances its solubility, stability, and potential biological activities compared to other phenolic compounds .
Propiedades
Número CAS |
90525-36-3 |
|---|---|
Fórmula molecular |
C18H28O |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
4-(4-hexylcyclohexyl)phenol |
InChI |
InChI=1S/C18H28O/c1-2-3-4-5-6-15-7-9-16(10-8-15)17-11-13-18(19)14-12-17/h11-16,19H,2-10H2,1H3 |
Clave InChI |
RZSUDJKMAUVCDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


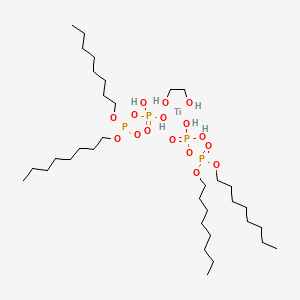
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
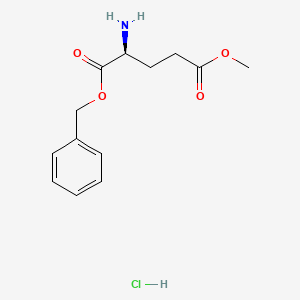
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
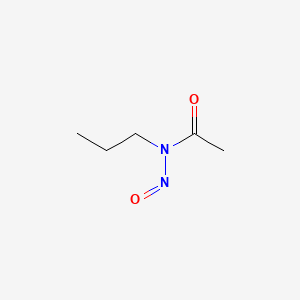
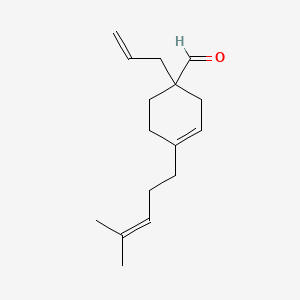
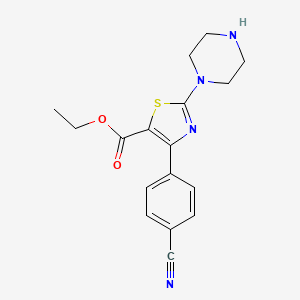

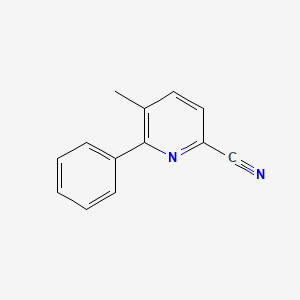
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
